molecular formula C14H8F2N2O3S B4548847 1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE

1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE

Cat. No.: B4548847
M. Wt: 322.29 g/mol
InChI Key: UEQCWZYKKSBHSP-UHFFFAOYSA-N
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Description

1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the difluorophenyl and furan groups. Common reagents used in these reactions include fluorinated aromatic compounds, furan derivatives, and sulfur-containing reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-THIENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE: Similar structure with a thiophene ring instead of a furan ring.

    1-(2,4-DICHLOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE: Similar structure with chlorine atoms instead of fluorine atoms.

Uniqueness

1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE is unique due to the presence of both difluorophenyl and furan groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O3S/c15-8-3-4-9(10(16)6-8)11(19)7-22-14-18-17-13(21-14)12-2-1-5-20-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCWZYKKSBHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2,4-DIFLUOROPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-ETHANONE

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